Cas no 767-58-8 (1-Methylindan)

1-Methylindan is a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₂, structurally derived from indane with a methyl substitution at the 1-position. This compound is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to its stable, rigid framework and reactivity in functionalization reactions. Its saturated ring system offers advantages in fine chemical applications, including compatibility with catalytic hydrogenation and electrophilic substitution. 1-Methylindan is also valued for its role in fragrance formulations, contributing to woody, amber-like olfactory profiles. The compound exhibits low volatility and good thermal stability, making it suitable for high-temperature processes. Typical purity grades range from 95% to 99%, ensuring consistent performance in industrial and laboratory settings.
1-Methylindan structure
1-Methylindan structure
Product Name:1-Methylindan
CAS No:767-58-8
MF:C10H12
MW:132.202282905579
MDL:MFCD11846372
CID:565282
PubChem ID:13023
Update Time:2025-10-29

1-Methylindan Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,2,3-dihydro-1-methyl-
    • 1-Methyl-2,3-Dihydro-1H-Indene
    • 1-Methylindan
    • 2,3-Dihydro-1-methyl-1H-indene
    • 1-methyl-2,3-dihydroindene
    • 1-Methylindane
    • 4 H dihydro-2,3 thieno<3,2-e>thiazine-1,4
    • methyl indane
    • Indan, 1-methyl-
    • Methylindane
    • METHYLINDAN
    • 1H-Indene, 2,3-dihydro-1-methyl-
    • 1H-Indene, 2,3-dihydromethyl-
    • Indan, 1-methyl- (8CI)
    • 1H-Indene,3-dihydro-1-methyl-
    • FIPKSKMDTAQBDJ-UHFFFAOYSA-N
    • NSC38858
    • 1H-Indene, 2,3-dihydro-1-methyl- (9CI)
    • AS-60060
    • AKOS028113429
    • NS00042125
    • 767-58-8
    • DTXSID80862406
    • NSC-38858
    • NSC 38858
    • 2,3-DIHYDRO-1-METHYLINDENE
    • InChI=1/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H
    • 1U9UL1200M
    • 1-METHYLINDANE, (+/-)-
    • 59G65VPV4O
    • Q27252897
    • 27133-93-3
    • MFCD11846372
    • UNII-59G65VPV4O
    • EINECS 212-184-1
    • A12834
    • MDL: MFCD11846372
    • Inchi: 1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
    • InChI Key: FIPKSKMDTAQBDJ-UHFFFAOYSA-N
    • SMILES: C1(C)C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 132.09400
  • Monoisotopic Mass: 132.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.9380
  • Boiling Point: 204.15°C (rough estimate)
  • Flash Point: 61.3°C
  • Refractive Index: 1.5266
  • PSA: 0.00000
  • LogP: 2.73630

1-Methylindan Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X65885-100mg
1-Methylindan
767-58-8 95%
100mg
¥1818.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X65885-25mg
1-Methylindan
767-58-8 95%
25mg
¥658.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X65885-5mg
1-Methylindan
767-58-8 95%
5mg
¥198.0 2023-09-05
TRC
M313300-100mg
1-Methylindan
767-58-8
100mg
$ 184.00 2023-09-07
TRC
M313300-1g
1-Methylindan
767-58-8
1g
$ 1455.00 2023-09-07
eNovation Chemicals LLC
D757659-100mg
2,3-Dihydro-1-methyl-1H-indene
767-58-8 95%
100mg
$230 2024-06-07
eNovation Chemicals LLC
D757659-250mg
2,3-Dihydro-1-methyl-1H-indene
767-58-8 95%
250mg
$345 2024-06-07
1PlusChem
1P003AUM-1g
2,3-Dihydro-1-methyl-1H-indene
767-58-8 97%
1g
$1063.00 2024-04-21
A2B Chem LLC
AB53230-5mg
2,3-Dihydro-1-methyl-1H-indene
767-58-8 95%
5mg
$217.00 2024-04-19
A2B Chem LLC
AB53230-25mg
2,3-Dihydro-1-methyl-1H-indene
767-58-8 95%
25mg
$635.00 2024-04-19

1-Methylindan Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium ,  Water
Reference
Potassium hydroxide as a promoter for the potassium metal-catalyzed side-chain alkylation of toluene
Smith, R. Scott; et al, Journal of Organometallic Chemistry, 1990, 382(3), 333-43

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

1-Methylindan Preparation Products

1-Methylindan Suppliers

Zibo Yurui Biotechnology
Gold Member
Audited Supplier Audited Supplier
(CAS:767-58-8)1-methylindan
Order Number:LE218
Stock Status:in Stock
Quantity:10G;1KG
Purity:99%
Pricing Information Last Updated:Monday, 1 June 2026 10:43
Price ($):inquiry
Email:zhang@yuruibiotech.com

Additional information on 1-Methylindan

Professional Introduction to Compound with CAS No. 767-58-8 and Product Name: 1-Methylindan

The compound with the CAS number 767-58-8 is a well-documented chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. The product name, 1-Methylindan, refers to a specific isomer of the indane derivative, which is characterized by a methyl group attached at the first carbon position of the indane ring system. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest among researchers.

Indanes and their derivatives are known for their structural complexity and functional diversity, which contribute to their utility in medicinal chemistry. The 1-Methylindan molecule, in particular, exhibits unique electronic and steric properties that make it a valuable building block for the development of novel therapeutic agents. Its molecular framework allows for modifications at multiple positions, enabling chemists to tailor its pharmacokinetic and pharmacodynamic profiles to meet specific therapeutic requirements.

Recent advancements in computational chemistry have facilitated a deeper understanding of the structural and electronic properties of 1-Methylindan. Molecular modeling studies have revealed that this compound can act as a ligand in various enzyme systems, suggesting its potential as an inhibitor or activator in biological pathways. This insight has spurred research into its role in modulating metabolic processes and signal transduction mechanisms.

In the realm of drug discovery, 1-Methylindan has been explored as a precursor for more complex heterocyclic compounds. Its indane core can be functionalized through a variety of reactions, including alkylation, aromatization, and cyclization, to produce derivatives with enhanced biological activity. For instance, researchers have investigated its use in synthesizing analogs of known antipsychotic and anti-inflammatory drugs, where the indane scaffold provides a scaffold for optimizing receptor binding affinity and selectivity.

The synthesis of 1-Methylindan itself is an area of active research, with recent studies focusing on greener and more efficient methodologies. Catalytic processes have been developed that minimize waste and energy consumption while maintaining high yields. These innovations align with the broader trend toward sustainable chemistry practices, ensuring that the production of this compound is both environmentally friendly and economically viable.

Furthermore, the pharmacological evaluation of 1-Methylindan has revealed intriguing interactions with biological targets. Preclinical studies have demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological functions. By modulating these receptors, 1-Methylindan derivatives may offer therapeutic benefits in conditions such as hypertension, diabetes, and neurodegenerative disorders.

One particularly promising application lies in the development of novel analgesics. The indane moiety is known to interact with opioid receptors, albeit with lower affinity than traditional analgesics. However, by optimizing the substitution pattern on the indane ring, researchers aim to enhance its efficacy while reducing side effects such as tolerance and dependence. This approach represents an alternative to conventional painkillers and could provide relief for patients suffering from chronic pain conditions.

The role of 1-Methylindan in material science is also emerging as an area of interest. Its aromatic structure and ability to form stable complexes with metal ions make it a candidate for use in organic electronics and catalysis. For example, metal-organic frameworks (MOFs) incorporating 1-Methylindan ligands have shown promise in applications such as gas storage and separation technologies.

As our understanding of the chemical properties of 1-Methylindan continues to evolve, so does its potential in addressing global health challenges. Ongoing research aims to harness its versatility for applications beyond traditional pharmaceuticals, including agrochemicals and specialty chemicals. By leveraging cutting-edge synthetic techniques and interdisciplinary collaborations, scientists are paving the way for innovative solutions that could benefit society in numerous ways.

In conclusion,1-Methylindan (CAS No. 767-58-8) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span across pharmaceuticals, materials science, and sustainable chemistry, underscoring its importance as a scientific resource. As we continue to explore its capabilities,we unlock new possibilities that could reshape industries and improve quality of life worldwide。

Recommended suppliers
Zibo Yurui Biotechnology
(CAS:767-58-8)1-methylindan
LE218
Purity:99%
Quantity:10G;1KG
Price ($):Inquiry
Email